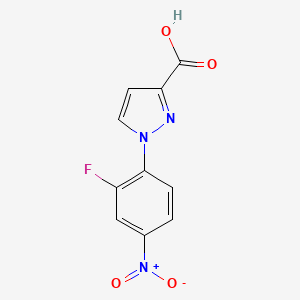

Acide 1-(2-fluoro-4-nitrophényl)-1H-pyrazole-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluoro and nitro group on the phenyl ring and a carboxylic acid group on the pyrazole ring

Applications De Recherche Scientifique

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 4-position.

Cyclization: The nitrated compound is then subjected to cyclization with hydrazine to form the pyrazole ring.

Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.

Major Products

Reduction: 1-(2-amino-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate esters.

Mécanisme D'action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The fluoro and nitro groups can enhance its binding affinity and specificity for these molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-fluoro-4-nitrophenyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a pyrazole ring.

2-(2-fluoro-4-nitrophenyl)acetic acid: Similar in structure but contains an acetic acid moiety instead of a pyrazole ring.

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a carboxylate ester group.

Uniqueness

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Activité Biologique

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1006442-88-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a pyrazole ring, a fluoro group, and a nitro group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.

The synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves several key steps:

- Nitration : The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 4-position.

- Cyclization : The nitrated compound is cyclized with hydrazine to form the pyrazole ring.

- Carboxylation : The pyrazole derivative is carboxylated to introduce the carboxylic acid group at the 3-position.

The compound has a molecular formula of C_{10}H_{6}F_{N}_{3}O_{4} and a molecular weight of 251.17 g/mol .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, studies have demonstrated that derivatives similar to 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Prostate Cancer

For example, a related study noted that certain pyrazole derivatives showed promising antiproliferative effects on breast cancer cells with growth inhibition percentages reaching up to 54.25% .

Anti-inflammatory Activity

In addition to anticancer effects, this compound class has demonstrated anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models. For instance, one study reported that specific derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM .

The biological activity of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is believed to be linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammation.

- Receptor Binding : The structural components, particularly the fluoro and nitro groups, enhance binding affinity to target receptors.

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and assessed their anticancer properties against different cell lines. Among these, compounds featuring the pyrazole scaffold showed significant inhibition against HepG2 and HeLa cells, suggesting their potential as anticancer agents .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, derivatives were tested for their ability to inhibit nitric oxide production in macrophages. The results indicated substantial reductions in nitric oxide levels compared to control groups, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .

Summary Table of Biological Activities

| Biological Activity | Target Cell Lines | Inhibition Percentage |

|---|---|---|

| Anticancer | MDA-MB-231 | Up to 54.25% |

| HepG2 | Significant growth inhibition | |

| Anti-inflammatory | Macrophages | Up to 93% IL-6 inhibition |

Propriétés

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDHDTFPMDRBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.